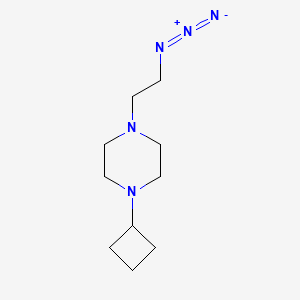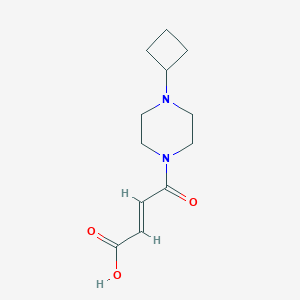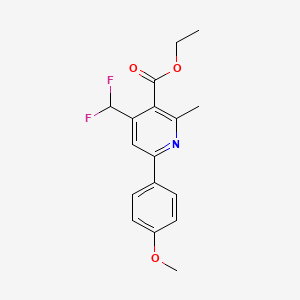
Ethyl 4-(difluoromethyl)-6-(4-methoxyphenyl)-2-methylnicotinate
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the ester group could undergo hydrolysis, the difluoromethyl group might participate in nucleophilic substitution reactions, and the methoxyphenyl group could be involved in electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its melting and boiling points, solubility, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Catalysis
Ethyl 4-(difluoromethyl)-6-(4-methoxyphenyl)-2-methylnicotinate is a compound that could be involved in the synthesis of complex organic molecules. For example, Zolfigol et al. (2013) utilized similar compounds in the synthesis of pyranopyrazoles through a green and efficient method using isonicotinic acid as a dual and biological organocatalyst. This reaction occurred via a one-pot, four-component condensation reaction, showcasing the potential utility of related compounds in organic synthesis and catalysis (Zolfigol et al., 2013).
Antimicrobial and Antioxidant Properties
Compounds with structural similarities, such as those synthesized by Raghavendra et al. (2016), have been shown to possess significant antimicrobial and antioxidant activities. Their study synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds, which exhibited excellent antibacterial and antifungal properties, as well as profound antioxidant potential (Raghavendra et al., 2016). This suggests that Ethyl 4-(difluoromethyl)-6-(4-methoxyphenyl)-2-methylnicotinate could potentially be explored for similar biological activities.
Polymerization and Material Science
In the field of polymer science, the structure of Ethyl 4-(difluoromethyl)-6-(4-methoxyphenyl)-2-methylnicotinate hints at its possible use as a monomer or catalyst in the polymerization processes. Furuncuoglu et al. (2010) investigated the role of chain transfer agents in free radical polymerization, providing insights into how compounds with functional groups similar to Ethyl 4-(difluoromethyl)-6-(4-methoxyphenyl)-2-methylnicotinate might influence polymerization kinetics and polymer properties (Furuncuoglu et al., 2010).
Nonlinear Optical (NLO) Materials
Ethyl 4-(difluoromethyl)-6-(4-methoxyphenyl)-2-methylnicotinate, due to its complex structure, might also find applications in the development of nonlinear optical (NLO) materials. Kiven et al. (2023) conducted an in silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives for NLO activities, revealing that such compounds are promising candidates for NLO materials. The study utilized density functional theory (DFT) and time-dependent (TD)-DFT methods to investigate their properties, indicating that similar studies could be relevant for Ethyl 4-(difluoromethyl)-6-(4-methoxyphenyl)-2-methylnicotinate (Kiven et al., 2023).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-(difluoromethyl)-6-(4-methoxyphenyl)-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO3/c1-4-23-17(21)15-10(2)20-14(9-13(15)16(18)19)11-5-7-12(22-3)8-6-11/h5-9,16H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCSMPDPEWKXNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1C(F)F)C2=CC=C(C=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(difluoromethyl)-6-(4-methoxyphenyl)-2-methylnicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




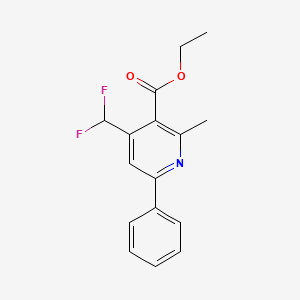


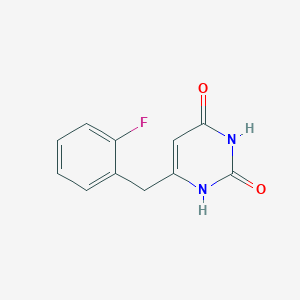
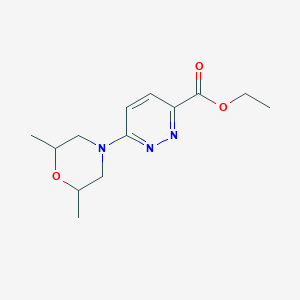
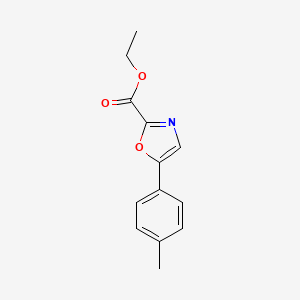
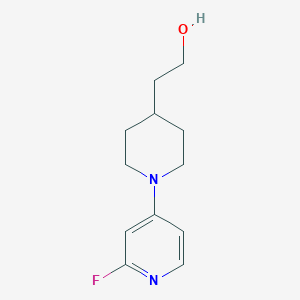
![1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-chlorobutan-1-one](/img/structure/B1492002.png)



